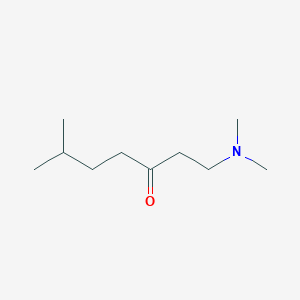

1-(Dimethylamino)-6-methylheptan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or significance in that class.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, optical activity, and reactivity.Wissenschaftliche Forschungsanwendungen

1. Site-Selective Functionalization of Pyridines

- Summary of Application: Site-selective functionalization of pyridines is a crucial tool for the synthesis of diverse pharmaceuticals and materials. Diiminium pyridine adducts were introduced as highly convenient and potent Lewis acids .

- Methods of Application: Tributylphosphine selectively adds to the 4-position of pyridine in tetramethyldiiminium pyridine ditrifluoromethanesulfonate, resulting in the formation of the title compound .

- Results or Outcomes: This finding represents an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .

2. Peptide Dimethylation

- Summary of Application: Direct reductive methylation of peptides is a common method for quantitative proteomics .

- Methods of Application: This work investigated collisional fragmentation of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid .

- Results or Outcomes: Tandem mass spectra of the derivatized tryptic peptides revealed different preferential breakdown pathways .

3. Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

- Summary of Application: The synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a close structural analogue of 1-(Dimethylamino)-6-methylheptan-3-one, was proposed as a green solvent .

- Methods of Application: The synthesis involved the reaction of MeOProp with DMAA in the presence of a catalytic amount of KOtBu in solvent-free conditions .

- Results or Outcomes: The synthesis resulted in a compound that could be an attractive green solvent if it proves to have similar non-toxic and non-harmful characteristics to 1-(Dimethylamino)-6-methylheptan-3-one .

4. Antibacterial Amphiphilic Copolymers

- Summary of Application: Amphiphilic copolymers of P(DMAEMA-co-MMA) were synthesized and used as antibacterial agents due to their effective inhibition of bacterial growth .

- Methods of Application: The copolymers were synthesized using free radical polymerization by varying the concentrations of hydrophilic monomer 2-dimethylamino ethylmethacrylate (DMAEMA) and hydrophobic monomer methyl methacrylate (MMA) .

- Results or Outcomes: The synthesized copolymers exhibited significant control over bacterial biofilm adhesion, acting in a similar fashion like cationic biocide . These compositions may be useful in the development of bioreactors, sensors, surgical equipment, and drug delivery devices .

5. Synthesis of Methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate

- Summary of Application: The synthesis of methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, a close structural analogue of 1-(Dimethylamino)-6-methylheptan-3-one, was proposed as a green solvent .

- Methods of Application: The synthesis involved the reaction of MeOProp with DMAA in the presence of a catalytic amount of KOtBu in solvent-free conditions .

- Results or Outcomes: The synthesis resulted in a compound that could be an attractive green solvent if it proves to have similar non-toxic and non-harmful characteristics to 1-(Dimethylamino)-6-methylheptan-3-one .

6. Dyeing Polyester Materials

- Summary of Application: Two new disperse dyes, 5a and 5b, were employed to dye polyester materials at 2% shade .

- Methods of Application: The dyeing was performed either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .

- Results or Outcomes: The results of this study could contribute to the development of new dyeing methods for polyester materials .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It includes safety measures to be taken while handling the compound.

Zukünftige Richtungen

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.

Eigenschaften

IUPAC Name |

1-(dimethylamino)-6-methylheptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBJXYOGYUXIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549044 |

Source

|

| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-6-methylheptan-3-one | |

CAS RN |

107245-26-1 |

Source

|

| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thymidine, 5'-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B1339620.png)

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)